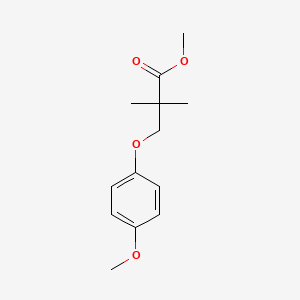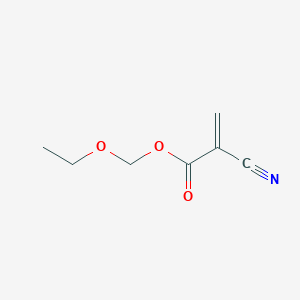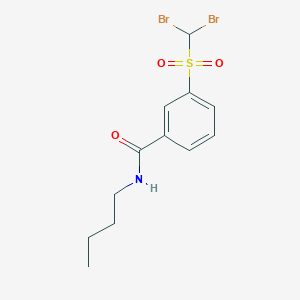
N-Butyl-3-(dibromomethanesulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-3-(dibromomethanesulfonyl)benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and industrial applications. This compound is characterized by the presence of a butyl group, a dibromomethanesulfonyl group, and a benzamide core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-3-(dibromomethanesulfonyl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method offers advantages such as low reaction times, high yields, and eco-friendly processes.
Industrial Production Methods
Industrial production of benzamides, including this compound, often involves high-temperature reactions between carboxylic acids and amines . The use of catalysts such as Cu(OTf)2 can enhance the efficiency of these reactions .
Análisis De Reacciones Químicas
Types of Reactions
N-Butyl-3-(dibromomethanesulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the dibromomethanesulfonyl group to simpler sulfonyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dibromomethanesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while substitution reactions can produce various substituted benzamides .
Aplicaciones Científicas De Investigación
N-Butyl-3-(dibromomethanesulfonyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of N-Butyl-3-(dibromomethanesulfonyl)benzamide involves its interaction with molecular targets such as enzymes and proteins. The dibromomethanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity . This interaction can affect various biochemical pathways, making the compound useful in research on enzyme inhibition and drug development.
Comparación Con Compuestos Similares
Similar Compounds
N-Butylbenzamide: Lacks the dibromomethanesulfonyl group, making it less reactive in certain chemical reactions.
N-tert-Butylbenzamide: Contains a tert-butyl group instead of a butyl group, which can affect its steric properties and reactivity.
N-Methylbenzamide: Has a methyl group instead of a butyl group, leading to different physical and chemical properties.
Uniqueness
N-Butyl-3-(dibromomethanesulfonyl)benzamide is unique due to the presence of the dibromomethanesulfonyl group, which imparts specific reactivity and makes it suitable for specialized applications in chemical synthesis and research .
Propiedades
Número CAS |
324061-05-4 |
|---|---|
Fórmula molecular |
C12H15Br2NO3S |
Peso molecular |
413.13 g/mol |
Nombre IUPAC |
N-butyl-3-(dibromomethylsulfonyl)benzamide |
InChI |
InChI=1S/C12H15Br2NO3S/c1-2-3-7-15-11(16)9-5-4-6-10(8-9)19(17,18)12(13)14/h4-6,8,12H,2-3,7H2,1H3,(H,15,16) |
Clave InChI |
FIIUJYBHXGBNAO-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)C1=CC(=CC=C1)S(=O)(=O)C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


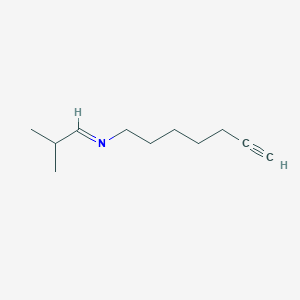


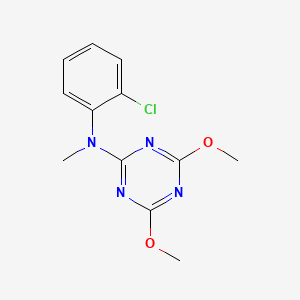
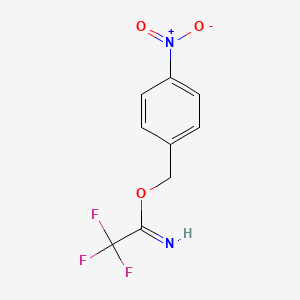
![7,7'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(heptan-1-ol)](/img/structure/B14238139.png)
![Benzamide, 3-methoxy-N-[(1H-tetrazol-5-ylamino)carbonyl]-](/img/structure/B14238141.png)
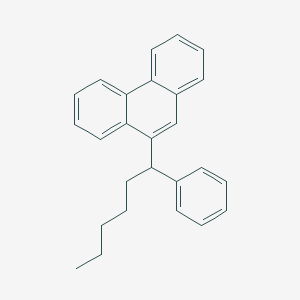
![1-[(1,3-Benzothiazol-2-yl)sulfanyl]dodecan-2-ol](/img/structure/B14238144.png)

![N-[(3alpha,5alpha)-Cholestan-3-yl]-3-phenylprop-2-enamide](/img/structure/B14238150.png)
